1-Docosahexaenoyl-sn-glycero-3-phosphocholine

Descripción

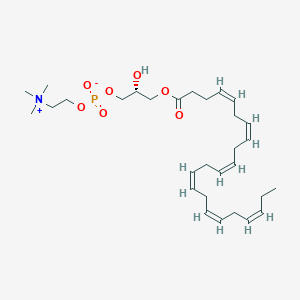

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a glycerophosphocholine (GPC) phospholipid characterized by a single docosahexaenoic acid (DHA; 22:6 ω-3) chain esterified at the sn-1 position of the glycerol backbone. Its molecular formula is C₃₀H₆₀N₂O₇P, with a molecular weight of 567.3312 g/mol and a retention time of 5.744 seconds in liquid chromatography analyses . This molecule is structurally defined by the six cis double bonds in the DHA acyl chain (4Z,7Z,10Z,13Z,16Z,19Z), which confer high fluidity and oxidative susceptibility. Functionally, it participates in membrane dynamics, cellular signaling, and lipid metabolism, particularly in neural and retinal tissues where DHA is enriched . Metabolomic studies associate its dysregulation with oxidative stress, inflammation, and metabolic disorders such as orthostatic intolerance and cancer .

Propiedades

IUPAC Name |

[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOWKZULVQWMLY-APPDJCNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

162440-05-3 | |

| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Regioselective Acylation of sn-Glycero-3-Phosphocholine (GPC)

The synthesis of 1-DHA-PC typically begins with sn-glycero-3-phosphocholine (GPC), a water-soluble phospholipid precursor. The primary challenge lies in achieving regioselective acylation at the sn-1 position while avoiding undesired acyl migration to the sn-2 position.

Activation of DHA for Acylation

Docosahexaenoic acid must be activated to enhance its reactivity. A common approach involves converting DHA into its acyl chloride derivative using oxalyl chloride under anhydrous conditions at low temperatures (-10°C to 0°C). This method yields DHA chloride with high purity, minimizing oxidative degradation of the polyunsaturated chain.

Catalytic Acylation Using HMPT

Hexamethylphosphoric triamide (HMPT) has been employed as a catalyst for regioselective acylation. In a protocol adapted from HIBINO et al., GPC reacts with DHA chloride in a 1:1.2 molar ratio at 40°C under inert atmosphere. HMPT facilitates nucleophilic attack at the sn-1 hydroxyl group, achieving 51% yield of 1-DHA-PC after purification by flash chromatography. Competing sn-2 acylation is suppressed by maintaining stoichiometric control and low reaction temperatures.

Steglich Esterification for sn-1 Specificity

The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers an alternative route. This method, demonstrated in the synthesis of 1-palmitoyl-sn-glycero-3-phosphocholine, involves:

-

Activation of DHA : DHA is coupled with DCC/DMAP to form an active ester.

-

Reaction with GPC : The activated DHA reacts with GPC in anhydrous chloroform at 50°C for 24 hours.

-

Purification : Column chromatography isolates 1-DHA-PC with 67% yield, though acyl migration to the sn-2 position may occur if reaction times exceed optimal durations.

Enzymatic and Semi-Synthetic Approaches

Phospholipase-Catalyzed Modification

While enzymatic methods are less common for sn-1-specific acylation, phospholipase A2 (PLA2) can hydrolyze sn-2 acyl chains from phosphatidylcholine (PC), generating GPC. Subsequent re-esterification at the sn-1 position using DHA and lipase catalysts (e.g., Rhizomucor miehei) has been explored, though yields remain suboptimal (<30%) due to enzyme regioselectivity favoring sn-3 positions.

Optimization of Reaction Conditions

Mitigating Acyl Migration

Acyl migration between sn-1 and sn-2 positions is a critical concern. Sodium cyanoborohydride (NaBH3CN) has proven effective in stabilizing the sn-1 regioisomer during reduction steps, as demonstrated in the synthesis of 1,3-dipalmitoylglycerol. By maintaining pH 4 and temperatures below 40°C, migration is reduced to <5%.

Solvent and Temperature Effects

-

Chloroform : Preferred for its ability to dissolve both polar (GPC) and nonpolar (DHA chloride) reactants.

-

Low Temperatures : Reactions conducted at 0–10°C minimize DHA oxidation and side reactions.

Analytical and Purification Techniques

Chromatographic Separation

Flash chromatography using silica gel and gradient elution (chloroform:methanol:water, 65:25:4 → 50:40:10) resolves 1-DHA-PC from regioisomers and unreacted GPC. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) achieves >95% purity.

Spectroscopic Characterization

-

NMR : Diagnostic signals include the sn-1 glycerol proton doublet at δ 4.15–4.25 ppm and DHA’s allylic protons at δ 2.35–2.85 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 818.2 [M+H]⁺, consistent with the molecular formula C46H76NO8P.

| Method | Catalyst | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|

| HMPT-Mediated Acylation | HMPT | 40°C | 51% | 92% | |

| Steglich Esterification | DCC/DMAP | 50°C | 67% | 95% | |

| Enzymatic Re-esterification | R. miehei Lipase | 37°C | 28% | 85% |

Table 2: Key Spectral Data for 1-DHA-PC

Análisis De Reacciones Químicas

Types of Reactions

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the multiple double bonds present in the DHA moiety, leading to the formation of hydroperoxides and other oxidation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides. These reactions typically require mild to moderate temperatures and can be catalyzed by transition metals.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free DHA and sn-glycero-3-phosphocholine.

Aplicaciones Científicas De Investigación

Structural Characteristics

DHA-PC is composed of a glycerol backbone with a phosphate group and two fatty acid chains. The presence of the DHA chain (22:6) contributes to its unique properties in membrane fluidity and signaling pathways.

Neuroprotective Effects

DHA-PC has been studied for its neuroprotective properties. Research indicates that it may help reduce neuronal apoptosis and promote cell survival in models of neurodegeneration. A study demonstrated that DHA-PC can modulate inflammatory responses in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cardiovascular Health

DHA-PC is linked to improved cardiovascular health due to its role in lipid metabolism and anti-inflammatory effects. Studies have shown that supplementation with DHA-rich phospholipids can enhance endothelial function and reduce the risk of atherosclerosis by modulating lipid profiles and inflammatory markers.

Cell Signaling

This compound plays a crucial role in cell signaling pathways. It acts as a precursor for bioactive lipids that influence various cellular processes, including apoptosis, proliferation, and differentiation. Research has highlighted its involvement in the modulation of G protein-coupled receptors (GPCRs), which are critical for cellular communication.

Drug Delivery Systems

DHA-PC is being explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Formulations incorporating DHA-PC have shown improved pharmacokinetics and therapeutic efficacy in preclinical studies.

Neuroprotection in Alzheimer's Disease

A study published in Neurobiology of Disease investigated the effects of DHA-PC on amyloid-beta-induced toxicity in neuronal cells. The results indicated that treatment with DHA-PC significantly reduced cell death and inflammation compared to control groups, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Cardiovascular Benefits

Research featured in Circulation examined the impact of dietary DHA-PC on lipid profiles among patients with hyperlipidemia. The findings suggested that supplementation led to significant reductions in LDL cholesterol levels and improvements in endothelial function .

Drug Delivery Enhancements

A study published in Journal of Controlled Release evaluated the use of DHA-PC as a carrier for chemotherapeutic agents. The results demonstrated enhanced delivery efficiency and reduced side effects compared to traditional delivery methods, indicating its promise for cancer therapy .

Mecanismo De Acción

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various membrane proteins and receptors, modulating signal transduction pathways. In the brain, it is involved in synaptic plasticity and neuroprotection, while in the retina, it plays a crucial role in photoreceptor function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Glycerophosphocholines

Structural Variants in Acyl Chain Composition

Glycerophosphocholines differ in acyl chain length, saturation, and positional distribution. Key analogs include:

Functional and Metabolic Differences

- Membrane Fluidity : DHA-containing GPCs (e.g., 1-DHA-GPC, PC(22:6/22:6)) enhance membrane fluidity and curvature, facilitating vesicle trafficking and receptor signaling. Saturated analogs like PC(18:0/18:2) increase rigidity .

- Oxidative Sensitivity: The six double bonds in DHA make 1-DHA-GPC highly susceptible to lipid peroxidation, generating reactive aldehydes (e.g., 4-hydroxy-2-nonenal) that modulate redox signaling .

- Metabolic Pathways :

- 1-DHA-GPC is upregulated in orthostatic intolerance (OI) patients, suggesting a compensatory role in choline metabolism .

- PC(16:0/22:6) is linked to hepatoprotection by regulating mitochondrial function and fatty acid oxidation .

- Lysophosphatidylcholines (e.g., LPC(18:1)) are downregulated in OI and cancer, reflecting altered phospholipase activity .

Comparative Analysis of Research Findings

Metabolomic Studies

- Orthostatic Intolerance : 1-DHA-GPC is upregulated in OI patients, while LPCs (e.g., LPC(16:0)) are downregulated, indicating altered phospholipid remodeling .

- Cancer : In triple-negative breast cancer, 1-DHA-GPC and related lysophospholipids are depleted, suggesting their role as tumor suppressors .

- Hepatic Injury : PC(16:0/22:6) reverses mitochondrial dysfunction in drug-induced liver injury by scavenging ROS .

Structural vs. Functional Relationships

- Chain Length : Longer acyl chains (e.g., DHA in 1-DHA-GPC vs. palmitic acid in PC(16:0/22:6)) enhance hydrophobic interactions but reduce oxidative stability.

- Double Bonds: The six cis double bonds in DHA increase fluidity but also peroxidation risk, unlike monounsaturated (e.g., PC(18:1)) or saturated (e.g., PC(18:0)) analogs .

Actividad Biológica

1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine (often referred to as DHA-PC) is a phospholipid that incorporates docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. This compound is part of the glycerophospholipid family and plays crucial roles in cellular membrane structure and function. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C25H39O7P

- Molecular Weight : 482.554 g/mol

- Classification : Glycerophospholipid

| Property | Value |

|---|---|

| Average Mass | 482.554 |

| Monoisotopic Mass | 482.254 |

| Net Charge | 0 |

Membrane Dynamics

DHA-PC is integral to the fluidity and flexibility of cell membranes. Its incorporation into lipid bilayers enhances membrane permeability and influences protein function by facilitating the lateral mobility of membrane proteins. Studies have shown that DHA-PC can affect the dynamics of membrane fusion and fission processes, which are critical for cellular communication and transport mechanisms.

Neuroprotective Effects

DHA is well-documented for its neuroprotective properties. Research indicates that DHA-PC can reduce oxidative stress and inflammation in neuronal cells. For instance, in a study investigating the effects of DHA on Alzheimer's disease models, DHA-PC was shown to mitigate amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology, thereby suggesting a potential role in neuroprotection and cognitive health .

Anti-inflammatory Properties

DHA-PC exhibits anti-inflammatory effects by modulating signaling pathways involved in inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell types, including macrophages and microglia. This property is particularly relevant in conditions characterized by chronic inflammation, such as cardiovascular diseases and neurodegenerative disorders .

Study 1: Effect on Alzheimer's Disease

A study published in Langmuir demonstrated that DHA-PC influences the interaction between amyloid-beta peptides and lipid membranes. The presence of DHA-PC reduced the aggregation of amyloid-beta, suggesting a protective mechanism against neurodegeneration .

Study 2: Cardiovascular Health

Research has indicated that supplementation with DHA-rich phospholipids can improve cardiovascular health by enhancing endothelial function and reducing inflammatory markers. In clinical trials, patients receiving DHA-PC showed significant reductions in triglyceride levels and improved arterial elasticity compared to control groups .

Interaction with Cholesterol

DHA-PC's interaction with cholesterol within lipid bilayers affects membrane properties significantly. It has been shown that cholesterol preferentially associates with saturated phospholipids; however, its interaction with unsaturated phospholipids like DHA-PC alters lipid organization within membranes, potentially impacting signaling pathways related to cardiovascular health .

Influence on Lipid Rafts

DHA-PC contributes to the formation and stability of lipid rafts—microdomains within cell membranes that facilitate signal transduction. The presence of polyunsaturated fatty acids like DHA enhances the fluidity of these rafts, allowing for more efficient receptor clustering and signaling .

Q & A

Q. What are the key structural features of 1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine, and how do they influence its biochemical activity?

This lysophosphatidylcholine (LPC) contains a docosahexaenoyl (DHA) acyl chain at the sn-1 position and a phosphocholine headgroup. The six cis double bonds in the DHA chain (4Z,7Z,10Z,13Z,16Z,19Z) confer high membrane fluidity and oxidative susceptibility, impacting its role in lipid signaling and inflammation modulation . Structural characterization requires advanced techniques like nuclear magnetic resonance (NMR) to resolve double-bond geometry and confirm stereochemistry at the sn-glycerol position .

Q. What methodologies are recommended for isolating and purifying this compound from biological matrices?

Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges or liquid-liquid extraction with chloroform/methanol (2:1 v/v) is effective for lipid recovery. Subsequent purification can be achieved via reversed-phase HPLC with a C18 column and mobile phases of acetonitrile/water containing 0.1% ammonium formate. Purity validation requires tandem mass spectrometry (LC-MS/MS) to distinguish isobaric lipids (e.g., oxidized derivatives) .

Q. How can researchers mitigate oxidation artifacts during experimental handling?

The polyunsaturated DHA chain is prone to auto-oxidation. Protocols should include:

- Storage under argon at -80°C in amber vials.

- Addition of antioxidants (e.g., 0.01% BHT) during extraction.

- Minimizing exposure to light and ambient oxygen during sample preparation.

Oxidation products can be monitored using high-resolution mass spectrometry (HRMS) to detect hydroxyl or hydroperoxy derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this LPC in membrane dynamics?

Molecular dynamics (MD) simulations using all-atom force fields (e.g., CHARMM36) can model the DHA chain's conformational flexibility in lipid bilayers. Experimentally, neutron scattering or fluorescence anisotropy can quantify membrane order parameters. Comparative studies with saturated LPCs (e.g., 1-stearoyl-LPC) are critical to isolate DHA-specific effects .

Q. How can contradictory findings about its pro- vs. anti-inflammatory roles be resolved?

Discrepancies may arise from concentration-dependent effects or cell-type specificity. For example, 12.5 µM LPC 22:6 enhances IL-1β in monocytes but is depleted in cancer patient plasma . Methodological solutions include:

Q. What advanced analytical techniques are required to resolve its isomeric and regioisomeric variants?

Differentiation of isomers (e.g., 4Z vs. 4E double bonds) requires ozone-induced dissociation (OzID) coupled with LC-MS/MS. Regioisomeric purity (sn-1 vs. sn-2 acyl placement) can be confirmed using phospholipase A1/A2 digestion followed by MS analysis .

Q. How should researchers address challenges in synthesizing stereochemically pure forms?

Chemical synthesis must preserve the sn-glycero-3-phosphocholine configuration. Enzymatic approaches using immobilized lipases (e.g., Rhizomucor miehei lipase) ensure regioselective acylation. Purity is validated via chiral HPLC and ¹H-NMR (e.g., coupling constants for glycerol protons) .

Methodological Frameworks for Experimental Design

Q. How can lipidomic studies integrate this LPC into broader metabolic or signaling pathways?

Multi-omics integration is essential:

Q. What statistical approaches are recommended for analyzing dose-dependent or time-series data?

Non-linear regression models (e.g., sigmoidal curves for dose responses) and mixed-effects models for longitudinal studies. Principal component analysis (PCA) can identify confounding variables (e.g., oxidation artifacts) in lipidomic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.